molecular formula C13H25NO5 B138394 (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate CAS No. 153287-86-6

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No. B138394
M. Wt: 275.34 g/mol
InChI Key: VYLKHZZDXASXLR-VIFPVBQESA-N
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Description

“(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate” is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.34 g/mol . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Biocompatible Polymer Synthesis

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate and its derivatives play a role in synthesizing biocompatible polymers. For instance, its epoxide derivatives are used in creating polymers via alternating copolymerization with carbon dioxide, producing poly(tert-butyl 3,4-dihydroxybutanoate carbonate). This polymer exhibits high carbonate linkage, regioselectivity, and a suitable glass-transition temperature. Such polymers have potential applications in biodegradable materials and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Asymmetric Synthesis of Amino Acid Derivatives

This chemical is used in the asymmetric synthesis of unsaturated β-amino acid derivatives. For example, the synthesis of unsaturated β-amino acid derivatives, such as (3 R )-( E )-3-( N - tert -butoxycarbonyl)aminohex-4-enoate, utilizes lithium (α-methylbenzyl)allylamide and (E, E)-tert-butyl hex-2,4-dienoate (Davies, Fenwick, & Ichihara, 1997).

Biologically Active Substance Synthesis

It is instrumental in synthesizing biologically active substances. For example, its N-protected methyl variants are reduced by baker's yeast to yield erythro-hydroxy esters and hydroxy esters, which can be transformed into biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Chiral Synthesis and Catalytic Hydrogenation

Chiral derivatives of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate are used for substitutions, chain elongations, and catalytic hydrogenation to produce β-hydroxy-acid derivatives. This process has implications in generating compounds with specific stereochemistry, useful in pharmaceuticals (Noda & Seebach, 1987).

Aminocarbonate Synthesis

It serves in the synthesis of tert-butyl aminocarbonate, a compound that can rapidly acylate amines in both organic and aqueous solutions. This property is significant for biochemical applications where acylation reactions are required (Harris & Wilson, 1983).

Synthesis of Benzyl Aminocarbonate Derivatives

The compound is also essential in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from natural or protected l-amino acids, suggesting its role in creating complex organic molecules (Koseki, Yamada, & Usuki, 2011).

properties

IUPAC Name

tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLKHZZDXASXLR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469515
Record name tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS RN

153287-86-6
Record name tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Citations

For This Compound
2
Citations
C Markert, G Thoma, H Srinivas… - Journal of medicinal …, 2021 - ACS Publications
The cytosolic metalloenzyme leukotriene A 4 hydrolase (LTA4H) is the final and rate-limiting enzyme in the biosynthesis of pro-inflammatory leukotriene B 4 (LTB 4 ). Preclinical studies …
Number of citations: 16 pubs.acs.org
R Ekkebus, SI van Kasteren, Y Kulathu, A Scholten… - pstorage-acs-6854636.s3 …
Figure S1:(left) SDS-PAGE analysis of reaction (30 minutes at 37 C) between Ub-Prg (0.5 mg/mL) and UCHL3 (0.5 mg/mL) in presence of various reducing agents at 10 mM and 1 mM …

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